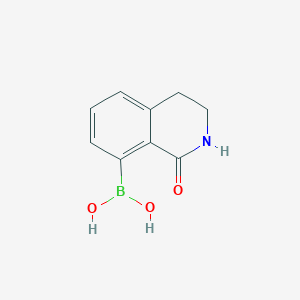
1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a thiol group attached to a 3,4-dimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyphenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form the tetrazole ring. The thiol group can be introduced through subsequent reactions involving appropriate sulfur-containing reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the tetrazole ring.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Reduced tetrazole derivatives
Substitution: Alkylated tetrazole derivatives
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol has found applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of materials with specific chemical properties, such as corrosion inhibitors and catalysts.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.
Comparación Con Compuestos Similares
Tetrazole derivatives
Thiol-containing compounds
3,4-Dimethoxyphenyl derivatives
Propiedades
Fórmula molecular |
C9H10N4O2S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H10N4O2S/c1-14-7-4-3-6(5-8(7)15-2)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16) |
Clave InChI |
IVILCZLAJNDNEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N2C(=S)N=NN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene](/img/structure/B15332596.png)


![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)


![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)


